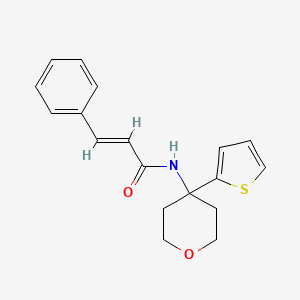

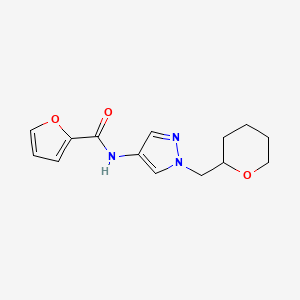

3-(anilinomethyl)-7-methylquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of quinoline derivatives, including those similar to 3-(anilinomethyl)-7-methylquinolin-2(1H)-one, involves multicomponent reactions that offer high yields and diverse functionalities. For example, the synthesis of 2-phenylquinolines and their derivatives can be achieved through the reaction of aniline, benzylamine, and alcohols catalyzed by FeCl3·6H2O, suggesting a method that could be adapted for our compound of interest (Khusnutdinov et al., 2016). Additionally, a high-throughput one-pot synthesis approach for 2-methylquinolines has been developed using anilines and ethyl vinyl ether, indicating the potential for efficient synthesis routes (Chandrashekarappa et al., 2013).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. This structural motif is crucial for the chemical reactivity and physical properties of these compounds. The electronic distribution within the quinoline core affects its interaction with various reagents and catalysts, enabling a broad range of chemical transformations.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metals. For instance, catalyst-free synthesis of 2-anilinoquinolines demonstrates the reactivity of quinoline N-oxides towards aryldiazonium salts, showcasing the versatility of quinoline derivatives in synthesizing complex structures (Dhiman et al., 2019).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The introduction of substituents like the anilinomethyl group and methyl group can alter these properties, affecting their application in various fields.

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including acidity, basicity, and reactivity towards oxidation and reduction. These properties are pivotal in their applications in chemical synthesis, pharmaceuticals, and materials science. The presence of functional groups such as the anilinomethyl group can further modify these chemical properties, enabling the development of novel compounds with targeted functionalities.

科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of 2-methylquinolines, including compounds similar to "3-(anilinomethyl)-7-methylquinolin-2(1H)-one", has been achieved through various methods. One notable approach involves the use of anilines and ethyl vinyl ether in the presence of acetic acid, which has been shown to produce 2-methylquinolines in good yield (Kiran Kumar H. Chandrashekarappa, K. Mahadevan, Kiran B. Manjappa, 2013). Another method, known as the Knorr synthesis, has been utilized for synthesizing 6-bromo-4-methylquinolin-2(1H)-one, showcasing the adaptability of quinoline derivatives in synthetic chemistry (N. Wlodarczyk, C. Simenel, M. Delepierre, J. Barale, Y. Janin, 2011).

Medicinal Chemistry Applications

- Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their anticancer activity, indicating the potential of quinoline derivatives in the development of new anticancer drugs (K. Kubica, P. Taciak, A. Czajkowska, Alicja Sztokfisz-Ignasiak, R. Wyrębiak, I. Młynarczuk-Biały, J. Malejczyk, A. Mazurek, 2018). Another study focused on reducing the hERG K(+) channel inhibitory activity of 3-aminomethylquinoline derivatives, highlighting the importance of modifying chemical structures to improve the safety profile of potential pharmaceutical agents (S. Kasai, M. Kamata, S. Masada, J. Kunitomo, M. Kamaura, T. Okawa, K. Takami, H. Ogino, Y. Nakano, S. Ashina, Kaoru Watanabe, T. Kaisho, Y. Imai, Sunghi Ryu, Masaharu Nakayama, Y. Nagisa, S. Takekawa, Koki Kato, T. Murata, N. Suzuki, Y. Ishihara, 2012).

Material Science Applications

- Quinoline derivatives have also found applications in material science, such as antioxidants in lubricating grease. A study synthesized and evaluated the antioxidant efficiency of quinolinone derivatives, revealing their potential to improve the performance of lubricating materials (Modather F. Hussein, M. Ismail, R. El-Adly, 2016).

特性

IUPAC Name |

3-(anilinomethyl)-7-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-7-8-13-10-14(17(20)19-16(13)9-12)11-18-15-5-3-2-4-6-15/h2-10,18H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODLSWDULAPYEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(anilinomethyl)-7-methylquinolin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)

![5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide](/img/structure/B2496153.png)

![2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496154.png)

![4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2496155.png)

![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)

![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)